molecular formula C17H12N8O3 B2377944 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide CAS No. 1797173-77-3

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide

Cat. No. B2377944
CAS RN: 1797173-77-3
M. Wt: 376.336
InChI Key: YJLCZKFXDBMLDM-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets spleen tyrosine kinase (SYK) and has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Antitumor Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide and similar compounds have shown promising results in antitumor activities. In one study, related imidazotetrazines demonstrated curative activity against L-1210 and P388 leukemia, suggesting potential as broad-spectrum antitumor agents (Stevens et al., 1984).

Synthesis and Characterization

The compound's synthesis involves intricate processes like copper-catalyzed intramolecular cyclization, as seen in the synthesis of related 2-phenyl-4,5-substituted oxazoles (Kumar et al., 2012). Additionally, its nitrogen-rich energetic nature is evident in similar compounds, which undergo comprehensive characterization using techniques like Fourier transform-infrared spectroscopy and mass spectrometry (Qin et al., 2016).

Application in Continuous Flow Reactor

A continuous flow reactor application is seen in the safe generation and utilization of hydrazoic acid, a key component in the synthesis of similar 5-substituted-1H-tetrazoles (Gutmann et al., 2012).

Antimicrobial Activities

Compounds structurally similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide have been synthesized and shown significant antimicrobial activities against various bacterial and fungal strains, highlighting their potential in treating infections (Babu et al., 2013).

Xanthine Oxidase Inhibition

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide derivatives have been identified as potent xanthine oxidase inhibitors, indicating their potential in therapeutic applications for diseases related to this enzyme (Zhang et al., 2019).

properties

IUPAC Name

2-(pyridine-4-carbonylamino)-N-[4-(tetrazol-1-yl)phenyl]-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N8O3/c26-15(11-5-7-18-8-6-11)22-17-21-14(9-28-17)16(27)20-12-1-3-13(4-2-12)25-10-19-23-24-25/h1-10H,(H,20,27)(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLCZKFXDBMLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide

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